4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
Overview
Description
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H35N3O3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.26784199 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals. These cations, when combined with various anions, exhibit a rich mesomorphic behavior including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. The study by Lava, Binnemans, and Cardinaels (2009) discusses the self-assembly of morpholinium compounds into hexagonal columnar phases, providing insights into the structural and physical properties of similar compounds (Lava, K., Binnemans, K., & Cardinaels, T., 2009).
Cathepsin S Inhibition
The synthesis of a potent cathepsin S inhibitor that includes morpholine-4-carboxylic acid as part of its structure demonstrates the potential for similar compounds in therapeutic applications. This research by Latli et al. (2012) highlights the use of deuterium and carbon-14 labeling for the detailed study of pharmacological agents, offering a pathway for investigating the metabolic and pharmacokinetic properties of related compounds (Latli, B., Hrapchak, M. J., Lorenz, J. C., Busacca, C., & Senanayake, C., 2012).
Aldol Reaction Catalysis
Compounds containing morpholine and piperidine structures have been applied in catalysis, as demonstrated by Ito, Sawamura, and Hayashi (1987). They developed an optically active ferrocenylphosphine ligand for gold-catalyzed aldol reactions, achieving high enantio- and diastereoselectivity. This research underscores the potential of similar compounds in asymmetric synthesis and catalysis (Ito, Y., Sawamura, M., & Hayashi, T., 1987).
Crystal Structure Analysis
The crystal structures of compounds featuring piperidine and morpholine rings have been extensively studied to understand their conformations and interactions. For instance, Aydinli, Sayil, and Ibiş (2010) synthesized and analyzed the crystal structures of compounds with these rings, providing valuable information on molecular conformations and potential intermolecular interactions (Aydinli, G., Sayil, C., & Ibiş, C., 2010).
Properties
IUPAC Name |
4-[2-(cyclohexylmethyl)morpholine-4-carbonyl]-N,N-dimethylpiperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O3/c1-21(2)20(25)22-10-8-17(9-11-22)19(24)23-12-13-26-18(15-23)14-16-6-4-3-5-7-16/h16-18H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAHSCTFFFEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)N2CCOC(C2)CC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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